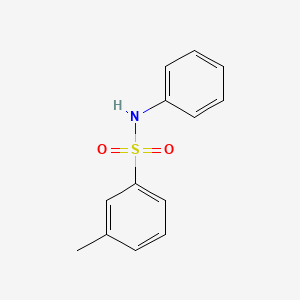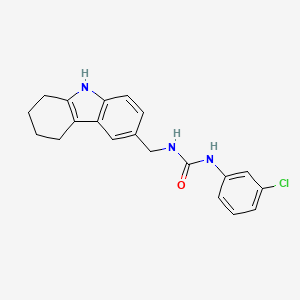![molecular formula C26H23N5O3 B2726404 2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(o-tolyl)acetamide CAS No. 1185055-00-8](/img/structure/B2726404.png)
2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(o-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C26H23N5O3 and its molecular weight is 453.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
One key area of research involves the diversified synthesis of triazoloquinoxaline derivatives, employing innovative synthetic routes such as the Ugi four-component reaction and copper-catalyzed tandem reactions. These methods facilitate the creation of structurally complex and varied fused tricyclic scaffolds, demonstrating the versatility of triazoloquinoxaline derivatives in organic synthesis (An et al., 2017). Similar efforts have been made to synthesize novel triazoloquinoxalines and their derivatives through efficient routes, highlighting their potential as versatile intermediates for further chemical transformations (Rashed et al., 1990).
Biological Activities and Pharmacological Potentials
Research into triazoloquinoxaline derivatives extends into pharmacological potentials , with several studies exploring their biological activities. For instance, derivatives have been evaluated for their positive inotropic activities , indicating potential applications in cardiovascular therapies (Wu et al., 2012). Moreover, the exploration of antiallergic properties of 1,2,4-triazoloquinoxaline-1,4-diones showcases the therapeutic relevance of these compounds in treating allergies (Loev et al., 1985).
Molecular Design and Drug Development
The compound's framework has also been utilized in the design of new drugs , particularly as potent and selective antagonists for various receptors, indicating its significant role in the development of novel therapeutic agents (Catarzi et al., 2004). This underscores the importance of such chemical entities in advancing drug discovery and development processes.
Structural and Crystallographic Studies
Furthermore, crystallographic studies have been conducted to understand the structural aspects of triazoloquinoxaline derivatives, providing insights into their molecular configurations and interactions. These studies are crucial for rational drug design, allowing for the optimization of molecular properties for specific biological targets (de Souza et al., 2015).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to target dna, specifically intercalating with the dna structure .
Mode of Action
The compound 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide likely interacts with its targets through a mechanism known as DNA intercalation . This process involves the insertion of molecules between the planar bases of DNA, which can disrupt the DNA structure and interfere with processes such as replication and transcription .
Biochemical Pathways
Dna intercalation can affect numerous cellular processes, including dna replication and transcription, potentially leading to cell death .
Result of Action
Compounds with similar structures have been shown to exhibit anti-proliferative activity against various cancer cell lines, including hepg2, hct-116, and mcf-7 cells .
Propiedades
IUPAC Name |
2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3/c1-16-12-17(2)14-19(13-16)34-25-24-29-30(15-23(32)27-20-9-5-4-8-18(20)3)26(33)31(24)22-11-7-6-10-21(22)28-25/h4-14H,15H2,1-3H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJLBDRNTIRUJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC(=CC(=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-methoxyethyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2726322.png)
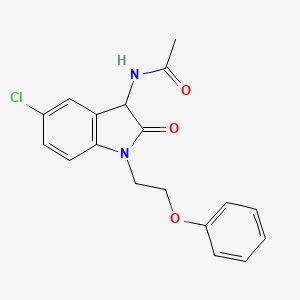
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)
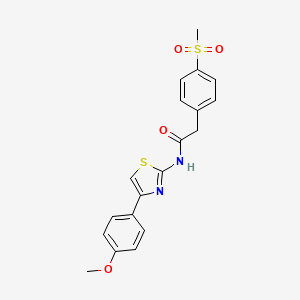

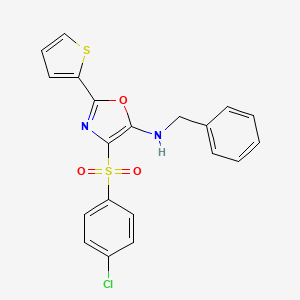
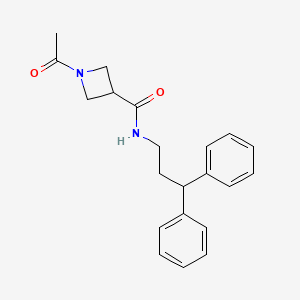

![2-({[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2726334.png)
